molecular formula C5H4O3 B579061 .ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- CAS No. 18530-81-9

.ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)-

Cat. No.: B579061
CAS No.: 18530-81-9
M. Wt: 112.08 g/mol
InChI Key: JDEPTLFZLCZTGM-UHFFFAOYSA-N
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Description

.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- is a synthetic derivative of glucose. This compound is characterized by the presence of a fluorine atom at the 3rd position and an isopropylidene group protecting the 1,2-hydroxyl groups. It is primarily used in research settings for studying carbohydrate chemistry and the effects of fluorine substitution on biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- typically involves the following steps:

    Protection of the 1,2-hydroxyl groups: The glucose molecule is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.

    Introduction of the fluorine atom: The protected glucose derivative is then subjected to fluorination at the 3rd position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- has several applications in scientific research:

    Chemistry: It is used to study the effects of fluorine substitution on the reactivity and stability of carbohydrate molecules.

    Biology: The compound is used in biochemical studies to investigate the role of fluorinated sugars in metabolic pathways.

    Medicine: Research into the potential therapeutic applications of fluorinated sugars, including their use as enzyme inhibitors or antiviral agents.

    Industry: The compound can be used in the development of new materials and chemical processes that involve fluorinated carbohydrates.

Mechanism of Action

The mechanism of action of .ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- involves its interaction with biological molecules. The fluorine atom can influence the compound’s binding affinity and specificity for enzymes and receptors. This can lead to changes in metabolic pathways and biological activity. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions on the molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2-O-Isopropylidene-alpha-D-xylofuranose: Similar in structure but lacks the fluorine atom.

    3-Deoxy-3-fluoro-D-glucose: Similar in having a fluorine atom at the 3rd position but lacks the isopropylidene protection.

Uniqueness

.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- is unique due to the combination of fluorine substitution and isopropylidene protection. This dual modification provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

18530-81-9

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C5H4O3/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2

InChI Key

JDEPTLFZLCZTGM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)OC=C2

Canonical SMILES

C1OC2=C(O1)OC=C2

Origin of Product

United States

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